S-(3-Phenylpropyl) azepane-1-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(3-Phenylpropyl) azepane-1-carbothioate is a compound belonging to the class of azepane derivatives. Azepane derivatives are seven-membered heterocyclic compounds containing nitrogen. These compounds are known for their diverse applications in synthetic chemistry, biology, and medicine due to their unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-(3-Phenylpropyl) azepane-1-carbothioate typically involves the reaction of azepane derivatives with phenylpropyl groups under specific conditions. One common method involves the use of palladium-catalyzed reactions, which proceed smoothly under mild conditions . The reaction conditions often include the use of solvents like dichloromethane and the presence of a dehydrating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving multiple steps of purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions
S-(3-Phenylpropyl) azepane-1-carbothioate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Wissenschaftliche Forschungsanwendungen
S-(3-Phenylpropyl) azepane-1-carbothioate has a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Investigated for their potential as enzyme inhibitors and DNA binding agents.
Medicine: Explored for their potential therapeutic effects, including anticancer and antidiabetic properties.
Industry: Used in the production of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of S-(3-Phenylpropyl) azepane-1-carbothioate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function . The compound may also interact with DNA, affecting gene expression and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azepane-1-carbothioamide: Another azepane derivative with similar structural properties.
N-aryl azepane derivatives: These compounds have similar applications in synthetic chemistry and biology.
Uniqueness
S-(3-Phenylpropyl) azepane-1-carbothioate is unique due to its specific phenylpropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
61133-48-0 |
---|---|
Molekularformel |
C16H23NOS |
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
S-(3-phenylpropyl) azepane-1-carbothioate |
InChI |
InChI=1S/C16H23NOS/c18-16(17-12-6-1-2-7-13-17)19-14-8-11-15-9-4-3-5-10-15/h3-5,9-10H,1-2,6-8,11-14H2 |
InChI-Schlüssel |
NECLZPJSZVBFRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)C(=O)SCCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.